Apatinib mesylate acts by inhibiting the activity of several receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFR-β, and FGFR-1. These RTKs play a crucial role in promoting the growth and development of new blood vessels, which are essential for tumor growth and metastasis. By blocking these pathways, apatinib mesylate disrupts the tumor's blood supply, limiting oxygen and nutrient delivery, ultimately leading to tumor cell death [].
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:
Apatinib mesylate exhibits its anti-tumor effects through various mechanisms beyond just anti-angiogenesis. Studies suggest it can:
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:
Apatinib, also known as N-[4-(1-cyano-cyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide, is a small-molecule tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Developed by Advenchen Laboratories, it has gained attention for its potential in treating various malignancies, particularly gastric cancer and non-small cell lung cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 473.178 Da .
Apatinib exhibits significant biological activity, particularly as an antiangiogenic agent. Its mechanisms include:
Clinical studies have shown that apatinib can enhance survival rates in patients with advanced digestive system cancers when used as monotherapy or in combination with other treatments .
The synthesis of apatinib can be summarized in several key steps:
Apatinib is primarily used in oncology, particularly for:
Research indicates that apatinib has notable interactions with various antineoplastic agents. Specifically, it enhances the efficacy of drugs that are substrates for ATP-binding cassette transporters, such as P-glycoprotein and breast cancer resistance protein. This property suggests that apatinib may reverse multidrug resistance in certain cancer cells by increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123 .
Apatinib shares structural and functional similarities with several other compounds used in cancer therapy. Notable compounds include:
Compound Name | Target | Unique Features |
---|---|---|
Sunitinib | VEGFR, PDGFR | Multi-targeted; used for renal cell carcinoma |
Sorafenib | VEGFR, RAF kinases | Broad-spectrum kinase inhibitor; liver cancer |
Regorafenib | VEGFR, TIE2 | Used for colorectal cancer; targets multiple pathways |
Lenvatinib | VEGFR, FGFR | Effective against thyroid cancer; oral bioavailability |
Valatinib | VEGFR | Predecessor to apatinib; similar mechanism but less selective |
Apatinib's specificity for VEGFR-2 distinguishes it from other multi-targeted inhibitors. Its ability to reverse multidrug resistance also sets it apart as a promising option in combination therapies .